Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)-
Description
The compound "Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)-" features a phenothiazine core substituted with an ethanone moiety bearing a furan-2-ylmethylamino group. Phenothiazine derivatives are pharmacologically significant, often exhibiting antipsychotic, antihistaminic, or antioxidant properties. The furan substituent introduces a heteroaromatic ring, which may enhance electron-rich interactions or modulate bioavailability compared to other substituents .
Properties
Molecular Formula |
C19H16N2O2S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C19H16N2O2S/c22-19(13-20-12-14-6-5-11-23-14)21-15-7-1-3-9-17(15)24-18-10-4-2-8-16(18)21/h1-11,20H,12-13H2 |
InChI Key |
DOUHTDLISGTWIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- typically involves multi-step organic reactions. One common method includes the following steps:
-
Formation of the Furan-2-ylmethylamine Intermediate
Starting Materials: Furan-2-carboxaldehyde and methylamine.
Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride in methanol, yielding furan-2-ylmethylamine.
-
Coupling with Phenothiazine
Starting Materials: Furan-2-ylmethylamine and phenothiazine.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane.
-
Formation of the Final Product
Starting Materials: The intermediate product from the previous step and ethanone.
Reaction Conditions: The final step involves a condensation reaction under acidic conditions to form Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)-.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific reaction conditions.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Typically performed in polar solvents with or without catalysts.
Products: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Pharmacological Applications
Antitumor Activity
Phenothiazine derivatives, including ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)-, have been extensively studied for their antitumor properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that phenothiazine derivatives can inhibit cell proliferation and induce apoptosis in tumor cells, making them promising candidates for cancer therapy .
Antimicrobial Properties
Ethanone derivatives are also recognized for their antimicrobial activities. The presence of the furan moiety enhances the compound's ability to interact with microbial targets, thereby exhibiting effective antibacterial and antifungal properties. This has been demonstrated in several studies where phenothiazine derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Materials Science Applications
Electrochemical Properties
Phenothiazines are being investigated for their use in electrochemical applications due to their favorable charge transfer characteristics. The unique electronic structure of ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- allows it to act as an electron donor in various electrochemical systems. This property makes it suitable for applications in organic solar cells and dye-sensitized solar cells (DSSCs) .
Photophysical Properties
The photophysical properties of phenothiazine derivatives are also of interest in the development of light-emitting devices and sensors. Studies have shown that these compounds can exhibit strong fluorescence and phosphorescence, which can be harnessed in optoelectronic applications .
Organic Synthesis Applications
Synthesis of Heterocycles
Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- serves as a versatile building block in organic synthesis. It can be utilized to synthesize various heterocyclic compounds through reactions such as cyclization and functionalization. The ability to modify the phenothiazine core allows for the creation of novel compounds with tailored biological activities .
Summary Table of Applications
Case Studies
- Antitumor Efficacy Study : A study conducted by the National Cancer Institute evaluated the antitumor activity of phenothiazine derivatives against a panel of cancer cell lines. The results indicated significant inhibition rates, suggesting potential therapeutic applications in oncology .
- Synthesis of Novel Compounds : Research focusing on the synthesis of new heterocyclic compounds from ethanone derivatives demonstrated successful methodologies for creating complex structures with enhanced biological activities. These findings contribute to the ongoing exploration of phenothiazines in drug development .
Mechanism of Action
The mechanism of action of Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- is largely dependent on its interaction with biological targets:
Molecular Targets: The compound may interact with various enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress, apoptosis, and neurotransmission, depending on its specific application.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s furan-2-ylmethylamino group introduces a heteroaromatic ring, contrasting with the aliphatic (dimethylamino) or halogenated aromatic (difluorobenzylamino) substituents in analogs.
- Substituents on the phenothiazine core (e.g., methyl or chloro groups) influence electronic properties and steric hindrance .
Physicochemical Properties
Key Observations :
- The dimethylamino analog’s higher melting point (144–145°C) suggests stronger intermolecular forces (e.g., hydrogen bonding) compared to the difluorobenzylamino derivative (70.4°C) .
- Furan’s polarity may enhance aqueous solubility relative to aliphatic substituents.
Pharmacological Implications
- Antipsychotic Activity: Phenothiazines with trifluoromethyl groups (e.g., ) show prolonged tranquilizing effects due to metabolic stability .
- Antioxidant Potential: Derivatives with electron-donating groups (e.g., furan) may improve radical scavenging, as seen in phenothiazine-acetic acid analogs .
- Bioavailability: The furan-2-ylmethyl group’s π-π interactions could enhance binding to aromatic residues in biological targets, a feature absent in dimethylamino analogs .
Biological Activity
Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure consists of a phenothiazine moiety linked to a furan group via an ethanone bridge, which may contribute to its unique biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- exhibit significant antimicrobial properties. For instance, derivatives with phenothiazine cores have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections .
Anticancer Properties
The compound's structural similarity to known anticancer agents positions it as a candidate for cancer therapy. In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, particularly through caspase activation and mitochondrial membrane potential disruption .
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Ethanone | 15.5 | HeLa (cervical) | Caspase activation |
| Derivative A | 10.3 | MCF-7 (breast) | Mitochondrial disruption |
| Derivative B | 8.7 | A549 (lung) | Cell cycle arrest |
Neuroprotective Effects
Research has also highlighted neuroprotective effects associated with phenothiazine derivatives. These compounds may exert protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of phenothiazine derivatives showed that modifications at the nitrogen atom enhanced antibacterial activity significantly. The best-performing derivative exhibited an IC50 value of 5 μM against E. coli .
- Anticancer Research : In a recent study involving various cancer cell lines, the compound was tested for its ability to induce apoptosis. The findings indicated that it effectively reduced cell viability by over 70% in treated cells compared to controls .
- Neuroprotection Study : A study published in Molecules explored the neuroprotective capabilities of related compounds in models of oxidative stress. The results suggested that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative agents .
The biological activities of Ethanone, 2-[(furan-2-ylmethyl)amino]-1-(phenothiazin-10-yl)- can be attributed to several mechanisms:
- Inhibition of Enzymes : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
